molecular formula C20H20F3N5O B14917106 N,N-diphenyl-N'-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

N,N-diphenyl-N'-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B14917106
M. Wt: 403.4 g/mol
InChI Key: RYGWOMGFXZKIFT-UHFFFAOYSA-N
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Description

N’-Isopropyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring of three carbon atoms and three nitrogen atoms

Properties

Molecular Formula

C20H20F3N5O

Molecular Weight

403.4 g/mol

IUPAC Name

2-N,2-N-diphenyl-4-N-propan-2-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H20F3N5O/c1-14(2)24-17-25-18(27-19(26-17)29-13-20(21,22)23)28(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,24,25,26,27)

InChI Key

RYGWOMGFXZKIFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)OCC(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Isopropyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethanol.

    Substitution with Isopropyl and Diphenyl Groups: The final step involves the substitution of the triazine ring with isopropyl and diphenyl groups through reactions with corresponding amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Isopropyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of N’-Isopropyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

    Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in certain cell types.

Comparison with Similar Compounds

Similar Compounds

    N’-Isopropyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine: Lacks the trifluoroethoxy group, which may affect its chemical properties and applications.

    N’-Isopropyl-N,N-diphenyl-6-methoxy-1,3,5-triazine-2,4-diamine:

Uniqueness

N’-Isopropyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is unique due to its trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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